molecular formula C14H20N2O B1374333 N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide CAS No. 1803562-24-4

N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide

Cat. No.: B1374333
CAS No.: 1803562-24-4
M. Wt: 232.32 g/mol
InChI Key: YDMPPJOXACDDEP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(17)15-9-14-7-8-16(11-14)10-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMPPJOXACDDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide typically involves the reaction of 1-benzylpyrrolidin-3-ylmethanol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Group

The benzyl group attached to the pyrrolidine nitrogen is susceptible to nucleophilic substitution under specific conditions.

Reagents/Conditions :

  • Benzyl halides : Alkylation or arylation agents (e.g., benzyl bromide) in polar aprotic solvents like dichloromethane or DMF .

  • Bases : Strong bases such as DIPEA (N,N-diisopropylethylamine) or DBU (1,8-diazabicycloundec-7-ene) to deprotonate intermediates .

Example Reaction :

N 1 Benzylpyrrolidin 3 yl methyl acetamide+R XBase DMFN 1 R pyrrolidin 3 yl methyl acetamide+HX\text{N 1 Benzylpyrrolidin 3 yl methyl acetamide}+\text{R X}\xrightarrow{\text{Base DMF}}\text{N 1 R pyrrolidin 3 yl methyl acetamide}+\text{HX}

Products : Substituted derivatives with altered benzyl groups (e.g., aryl or alkyl substituents) .

Acylation and Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis and acylation, offering routes to modify the compound’s polarity or introduce new functional groups.

Hydrolysis :

  • Reagents : Aqueous HCl or NaOH under reflux .

  • Products : Corresponding carboxylic acid or amine derivatives (e.g., N-[(1-benzylpyrrolidin-3-yl)methyl]amine) .

Acylation :

  • Reagents : Acetic anhydride or acetyl chloride in the presence of triethylamine.

  • Products : Higher-order amides or esters.

Oxidation:

The pyrrolidine ring or benzyl group can undergo oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for epoxidation or N-oxide formation .

  • Products : N-Oxides or hydroxylated derivatives.

Reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to an amine.

  • Products : N-[(1-Benzylpyrrolidin-3-yl)methyl]amine .

Curtius Rearrangement

The acetamide group participates in Curtius rearrangement to form isocyanate intermediates, enabling carbamate or urea derivatives.

Reagents :

  • Diphenylphosphoryl azide (DPPA) with triethylamine in toluene .

  • Thermal decomposition at 100°C .

Reaction Pathway :

AcetamideDPPA BaseIsocyanate intermediateH OCarbamate\text{Acetamide}\xrightarrow{\text{DPPA Base}}\text{Isocyanate intermediate}\xrightarrow{\text{H O}}\text{Carbamate}

Applications : Synthesis of tert-butyl carbamates for drug intermediates .

Ring-Opening and Cyclization Reactions

The pyrrolidine ring can undergo ring-opening under acidic or basic conditions, followed by re-cyclization to form fused heterocycles.

Example :

  • Reagents : HBr in acetic acid .

  • Products : Azetidine or piperidine derivatives via ring contraction/expansion .

Comparative Reactivity Data

Reaction Type Reagents/Conditions Major Products Yield References
Nucleophilic SubstitutionBenzyl bromide, DIPEA, DMFN-[(1-Phenethyl-pyrrolidin-3-yl)methyl]acetamide60–75%
Curtius RearrangementDPPA, triethylamine, 100°Ctert-Butyl carbamate70–85%
Oxidation (N-Oxide)m-CPBA, CH₂Cl₂, 0°CN-Oxide derivative50–65%
Hydrolysis6M HCl, reflux, 12hN-[(1-Benzylpyrrolidin-3-yl)methyl]amine80–90%

Key Research Findings

  • Substitution Selectivity : Bulky bases like DIPEA enhance regioselectivity in benzyl-group substitutions .

  • Curtius Efficiency : DPPA-mediated rearrangements minimize phosphorous salt impurities compared to other azide sources .

  • Tautomerism : Annular prototropic tautomerism in related triazole derivatives suggests potential dynamic behavior in analogous systems .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology:
N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide has been investigated for its potential neuroleptic effects. Research indicates that it may inhibit dopamine-mediated neurotransmission, which is crucial in treating psychotic disorders. Animal studies have shown that this compound can reduce symptoms associated with apomorphine-induced stereotyped behavior, suggesting its role as a neuroleptic agent .

Muscarinic Receptor Antagonism:
The compound has been studied for its interaction with muscarinic receptors, which are implicated in various physiological processes including cognition and motor control. Its ability to act as a muscarinic receptor antagonist positions it as a candidate for treating conditions such as bronchial asthma, chronic obstructive pulmonary disease (COPD), and gastrointestinal disorders .

Biological Studies

Structure-Activity Relationship (SAR):
this compound serves as a valuable tool in SAR studies aimed at understanding the pharmacological properties of benzamide derivatives. By modifying the structure of the compound, researchers can elucidate the relationship between chemical structure and biological activity, enhancing the development of more effective therapeutic agents.

Binding Affinity Studies:
Studies focusing on the binding affinity of this compound towards neurotransmitter receptors have revealed significant interactions with both dopamine and muscarinic receptors. These interactions are crucial for assessing the compound's therapeutic potential and safety profile in clinical settings .

Industrial Applications

Synthesis of Pharmaceutical Intermediates:
In industrial settings, this compound is utilized as an intermediate in the synthesis of other pharmacologically active compounds. Its unique structural characteristics make it a versatile building block for developing new drugs .

Case Studies and Research Findings

StudyFocusFindings
Neuroleptic Activity Study Evaluated effects on behavior in animal modelsDemonstrated reduction in stereotyped behavior induced by apomorphine, indicating potential neuroleptic properties.
Muscarinic Receptor Interaction Study Investigated binding affinitiesShowed significant binding to M3_3 muscarinic receptors, suggesting applications in treating respiratory and gastrointestinal disorders .
SAR Analysis Explored modifications to enhance activityIdentified structural modifications that increased receptor affinity and biological efficacy.

Mechanism of Action

The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(1-Benzylpyrrolidin-3-yl)acetamide
  • Synonyms: (R/S)-1-Benzyl-3-acetamidopyrrolidine, AG000EVW (Compound ID)
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol .

Structural Features :

  • A pyrrolidine ring substituted with a benzyl group at the 1-position and an acetamide group at the 3-position.
  • Exists as enantiomers (R and S configurations), which may influence biological activity .

Structural Analogues: Key Differences and Similarities

Compound Name (CAS) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₈N₂O Pyrrolidine + benzyl + acetamide 218.30 Intermediate in drug synthesis .
N-(1-Benzhydrylazetidin-3-yl)acetamide (102065-87-2) C₁₈H₂₀N₂O Azetidine + benzhydryl (two phenyl groups) + acetamide 280.37 Increased lipophilicity; potential CNS applications .
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide C₁₉H₁₇NO₂ Naphthalene + phenyl + hydroxyphenyl + acetamide 297.35 Intramolecular H-bonding; crystallographic studies .
2-Amino-N-cyclopropyl-N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide (1353996-68-5) C₁₆H₂₃N₃O Pyrrolidine + benzyl + cyclopropyl + aminoacetamide 273.37 Enhanced binding affinity; antiviral research .
Thiazoline Derivatives (e.g., Compound 2) Varies Cyclopentane + thiazole/thioureido + acetamide ~250–300 (estimated) Antibacterial/antifungal activity .

Structural and Functional Analysis

Core Ring Systems :
  • Pyrrolidine vs. Azetidine: Pyrrolidine (5-membered ring) offers greater conformational flexibility than azetidine (4-membered), influencing receptor binding .
Substituent Effects :
  • Benzyl vs. Benzhydryl :
    • Benzhydryl (two phenyl groups) in 102065-87-2 increases lipophilicity (logP ~3.5 estimated), enhancing blood-brain barrier penetration compared to benzyl-substituted analogues .
  • Naphthalene Moieties :
    • Compounds like those in show dihedral angles of 78–84° between aromatic rings, stabilizing crystal packing via O–H∙∙∙O and N–H∙∙∙O bonds .
Functional Groups :
  • Acetamide vs.
  • Thiazole/Thioureido Groups :
    • Thiazoline derivatives (e.g., 4a-4i) demonstrate broad-spectrum antimicrobial activity due to sulfur-containing heterocycles .

Physicochemical and Pharmacological Properties

  • Solubility: Naphthalene derivatives () exhibit lower aqueous solubility due to aromatic stacking but improved thermal stability. Amino-substituted analogues (e.g., 1353996-68-5) may have better solubility via protonation at physiological pH .
  • Biological Activity :
    • Thiazoline derivatives show MIC values of 2–8 µg/mL against S. aureus and C. albicans .
    • Benzhydryl-containing compounds () are explored for CNS disorders due to enhanced BBB penetration.

Biological Activity

N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide, also known as (S)-N-(1-benzylpyrrolidin-3-yl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Pyrrolidine ring : Contributes to its interaction with neurotransmitter systems.
  • Benzyl group : Enhances binding affinity to biological targets.
  • Acetamide moiety : Plays a crucial role in its pharmacological properties.

The presence of chiral centers in the compound can influence its biological activity and reactivity, making it a subject of interest for further research in pharmacology and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to diverse biological effects. Key mechanisms include:

  • Neurotransmitter modulation : Potential interactions with neurotransmitter systems suggest implications for neurological disorders.
  • Enzyme inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes, contributing to its therapeutic potential .

Medicinal Chemistry

Research indicates that this compound has applications in:

  • Neurological disorders : The compound is being explored for its potential to treat conditions such as Alzheimer's disease and other cognitive impairments due to its cholinergic properties .
  • Pharmacological agent development : Its unique structure makes it a candidate for developing new drugs targeting various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential effects on cholinergic systems,
Enzyme InhibitionInhibitory effects on specific enzymes ,
Drug DevelopmentApplications in creating new pharmacological agents ,

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Effects :
    • A study highlighted the compound's ability to mitigate cognitive deficits in animal models, suggesting a role in enhancing learning and memory processes .
  • Structure-Activity Relationship (SAR) :
    • Research focused on optimizing the compound's structure to enhance its potency and selectivity against specific biological targets. Variations in the benzyl or acetamide groups were shown to significantly affect binding affinity and biological efficacy .
  • Comparative Analysis :
    • Comparisons with similar compounds, such as 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-acetamide, revealed unique reactivity profiles and biological activities that underscore the distinctiveness of this compound .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide in laboratory settings?

  • Methodological Answer : Implement strict personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection (e.g., NIOSH-approved P95 masks for particulate control). Ensure local exhaust ventilation to minimize aerosol formation. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. Avoid inducing vomiting if ingested; instead, rinse the mouth and seek medical attention .

Q. How is this compound typically synthesized, and what are common solvents or catalysts?

  • Methodological Answer : A solvent-free approach involves heating m-tolualdehyde, β-naphthol, and acetamide with phenylboronic acid as a catalyst at 393 K for 7 hours. Reaction progress is monitored via TLC. Post-reaction, the product is recrystallized using ethanol. Optimize catalyst loading (e.g., 1.5 mmol phenylboronic acid per 2.4 mmol aldehyde) to improve yield .

Q. What spectroscopic methods are used for initial structural characterization?

  • Methodological Answer : Employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the acetamide backbone and benzyl-pyrrolidine substituents. IR spectroscopy can validate the amide carbonyl stretch (~1650 cm1^{-1}). Cross-reference with PubChem or NIST spectral databases for comparative analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen bonding or molecular conformation?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine dihedral angles between aromatic systems (e.g., naphthalene and benzene rings). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O—H⋯O and N—H⋯O bonds). Compare results with analogs in the Cambridge Structural Database (CSD) to identify structural outliers .

Q. What strategies address conflicting toxicity data in environmental risk assessments?

  • Methodological Answer : Use predictive modeling (e.g., QSAR) to estimate ecotoxicity when experimental data are unavailable. Conduct acute toxicity assays (e.g., Daphnia magna) under OECD guidelines. Prioritize disposal via licensed waste management services to mitigate uncharacterized ecological risks .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate temperature, catalyst concentration, and reaction time. Monitor byproduct formation via HPLC-MS. For solvent-free reactions, mechanical stirring and controlled heating rates (e.g., 2–5 K/min) reduce side reactions .

Q. What computational approaches validate discrepancies in spectroscopic or crystallographic data?

  • Methodological Answer : Apply density functional theory (DFT) to simulate NMR chemical shifts or optimize molecular geometry. Compare calculated IR spectra with experimental data using Gaussian or ORCA software. Validate crystallographic packing motifs via Mercury CSD visualization tools .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
Reactant of Route 2
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N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.